3-Fluoro-5-iodo-4-methylphenacyl bromide
Description
Significance of Polyhalogenated Organic Compounds in Modern Synthesis
Polyhalogenated organic compounds, which are molecules containing multiple halogen atoms, are significant in numerous scientific and industrial fields. sigmaaldrich.com Their applications are vast, ranging from pharmaceuticals and agrochemicals to flame retardants and specialized polymers. sigmaaldrich.comrsc.org The presence of halogens can dramatically alter the physical, chemical, and biological properties of an organic molecule. For instance, the introduction of fluorine can enhance metabolic stability and binding affinity in drug candidates, while bromine and iodine are excellent leaving groups in nucleophilic substitution reactions, making them crucial for constructing complex molecular architectures. bldpharm.com The diverse utility of these compounds stems from the unique electronic and steric effects imparted by the different halogen atoms. sigmaaldrich.com
The Unique Role of Phenacyl Bromides as Versatile Synthetic Intermediates
Phenacyl bromides, also known as α-bromoacetophenones, are a well-established class of reagents in organic synthesis. zenodo.orgsynquestlabs.comresearchgate.net Their value lies in the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic attack. This dual reactivity allows them to serve as key building blocks for a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. zenodo.orgsynquestlabs.comlookchem.com The general structure of phenacyl bromide can be readily modified with various substituents on the aromatic ring, allowing for the fine-tuning of its reactivity and the introduction of specific functionalities into the target molecules. zenodo.org
Specific Research Gaps and Opportunities Pertaining to 3-Fluoro-5-iodo-4-methylphenacyl bromide
Despite the broad utility of phenacyl bromides, a thorough investigation into "this compound" reveals a significant gap in the scientific literature. While the compound is commercially available from chemical suppliers, indicating its use, likely as a synthetic intermediate, there is a notable absence of published research detailing its specific synthesis, reactivity, and applications. This lack of dedicated studies presents a clear opportunity for further research. The unique substitution pattern of this molecule—containing a fluorine, an iodine, and a methyl group on the phenyl ring, in addition to the phenacyl bromide moiety—suggests it could be a valuable precursor for highly functionalized and potentially biologically active molecules.
Overview of Research Methodologies and Thematic Areas
Research into a novel compound like this compound would likely encompass several key thematic areas. The initial focus would be on establishing a reliable and scalable synthetic protocol. This would be followed by a thorough characterization of the compound using modern analytical techniques. Subsequently, investigations into its reactivity with various nucleophiles would be crucial to map out its potential as a synthetic intermediate. A significant area of exploration would be its use in the synthesis of novel heterocyclic compounds, a field where phenacyl bromides have proven to be exceptionally useful. zenodo.orgsynquestlabs.comlookchem.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H7BrFIO | SynQuest Labs, Inc. synquestlabs.com |
| CAS Number | 1934955-26-6 | SynQuest Labs, Inc. synquestlabs.com |
Detailed Research Findings
Due to the limited specific research on this compound, this section will focus on the plausible synthesis and expected reactivity based on general knowledge of similar compounds.
Plausible Synthesis
The synthesis of this compound would most likely proceed via the α-bromination of a corresponding acetophenone (B1666503) precursor, specifically 3'-Fluoro-5'-iodo-4'-methylacetophenone. This precursor is also commercially available.
Several established methods for the α-bromination of acetophenones could be applicable:
Bromination using Bromine: The acetophenone derivative could be treated with elemental bromine in a suitable solvent such as methanol (B129727), often with an acid catalyst. The reaction conditions would need to be carefully controlled to favor side-chain bromination over aromatic ring bromination.
Using N-Bromosuccinimide (NBS): NBS is a common and milder alternative to liquid bromine for α-bromination of ketones. The reaction is typically initiated by a radical initiator or photochemically.
Pyridine Hydrobromide Perbromide: This reagent is a solid, making it easier to handle than liquid bromine, and can be used for the selective α-bromination of ketones in a solvent like acetic acid.
Expected Reactivity and Potential Applications
The reactivity of this compound is dictated by its functional groups. The α-bromo ketone moiety is a potent electrophile, making it highly susceptible to reaction with a wide range of nucleophiles. This would allow for the facile introduction of the 3-fluoro-5-iodo-4-methylbenzoylmethyl group into various molecular scaffolds.
Potential applications could include:
Synthesis of Heterocycles: It could be a key starting material for the synthesis of substituted imidazoles, thiazoles, oxazoles, and other heterocyclic systems which are of interest in medicinal chemistry.
Derivatization of Carboxylic Acids: Phenacyl bromides are classic reagents for the derivatization of carboxylic acids to form crystalline esters, which can be useful for purification and characterization.
Intermediate in Multi-step Synthesis: The presence of three different halogens (fluorine, iodine, and bromine) offers orthogonal reactivity. The bromoacetyl group can be reacted first, followed by reactions at the iodo-substituted position (e.g., cross-coupling reactions), and the fluoro group would likely remain intact, providing a handle for further modification or influencing the properties of the final molecule.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7BrFIO |
|---|---|
Molecular Weight |
356.96 g/mol |
IUPAC Name |
2-bromo-1-(3-fluoro-5-iodo-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7BrFIO/c1-5-7(11)2-6(3-8(5)12)9(13)4-10/h2-3H,4H2,1H3 |
InChI Key |
HXKISPODHPAJNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)C(=O)CBr)F |
Origin of Product |
United States |
Strategic Synthesis of 3 Fluoro 5 Iodo 4 Methylphenacyl Bromide
Precursor Design and Selection for Multi-Halogenated Phenacyl Bromides
The rational design of a synthetic route begins with the selection of an appropriate starting material. For a complex molecule like 3-Fluoro-5-iodo-4-methylphenacyl bromide, the ideal precursor is a readily available and inexpensive compound that contains the core carbocyclic structure. In this case, 4-methylacetophenone is the logical choice as the foundational precursor. This starting material already possesses the C1-C4 substituted benzene (B151609) ring and the acetyl group, which can be later functionalized to the phenacyl bromide moiety.
The synthetic strategy must then sequentially and regioselectively introduce the fluorine, iodine, and bromine atoms. The order of these introductions is critical and is dictated by the directing effects of the substituents already present on the aromatic ring. The methyl group (-CH₃) is an activating, ortho, para-director, while the acetyl group (-COCH₃) is a deactivating, meta-director. pressbooks.pub This interplay of electronic effects must be carefully considered to achieve the desired 3, 4, 5-substitution pattern on the phenyl ring.
A plausible synthetic pathway, therefore, involves the initial electrophilic halogenation of the aromatic ring of 4-methylacetophenone, followed by the α-bromination of the acetyl group. The proposed sequence is as follows:
Fluorination: Introduction of a fluorine atom at the C-3 position of 4-methylacetophenone.
Iodination: Subsequent introduction of an iodine atom at the C-5 position of the resulting 3-fluoro-4-methylacetophenone.
α-Bromination: Finally, bromination at the α-carbon of the acetyl group to yield the target phenacyl bromide.
This sequence leverages the directing effects of the substituents at each stage to control the regioselectivity of the halogenation reactions.
Classical and Contemporary Approaches to α-Haloketone Synthesis
The conversion of the acetyl group of the synthesized 3-fluoro-5-iodo-4-methylacetophenone intermediate into a phenacyl bromide is the final key transformation. The α-halogenation of ketones is a fundamental reaction in organic synthesis, with both classical and modern methods available. libretexts.org
The most direct method for α-bromination of a ketone involves the use of elemental bromine (Br₂), typically in an acidic solvent like acetic acid. libretexts.org The reaction proceeds through an acid-catalyzed enol intermediate, which then attacks the bromine molecule.
Reaction: RC(O)CH₃ + Br₂ → RC(O)CH₂Br + HBr
However, this method has several limitations:
Lack of Selectivity: The reaction can lead to the formation of α,α-dibrominated byproducts, which can be difficult to separate from the desired monobrominated product. lookchem.com
Harsh Conditions: The use of corrosive reagents like bromine and strong acids can be problematic for substrates with sensitive functional groups.
Safety Concerns: Elemental bromine is a hazardous and corrosive substance, requiring careful handling.
To overcome the limitations of direct bromination, alternative reagents have been developed. N-Bromosuccinimide (NBS) is a widely used and more convenient source of electrophilic bromine for the α-bromination of ketones. nih.govresearchgate.net The reaction is often initiated by a radical initiator or catalyzed by acid. The use of NBS offers several advantages, including milder reaction conditions and improved selectivity for monobromination. nih.gov Acid catalysts, such as p-toluenesulfonic acid (PTSA), can enhance the rate of reaction by promoting the formation of the enol intermediate. researchgate.net
| Reagent | Catalyst/Conditions | Advantages | Disadvantages |
| Br₂ | Acetic Acid | Inexpensive | Low selectivity, harsh conditions |
| NBS | AIBN (radical initiator) or PTSA (acid) | Higher selectivity, safer handling | Higher cost than Br₂ |
| DBDMH | Acid catalyst | High purity products, recyclable byproduct | Requires specific conditions |
Data compiled from various sources on α-haloketone synthesis. nih.govresearchgate.netgoogle.com
Regioselective Halogenation Strategies for Aryl and α-Carbon Functionalization
The successful synthesis of this compound hinges on the precise control of the regiochemistry of the aromatic halogenation steps.
The first step in the proposed synthesis is the fluorination of 4-methylacetophenone. The methyl group is an ortho, para-director, while the acetyl group is a meta-director. Both substituents direct electrophilic attack to the C-3 and C-5 positions. However, the methyl group is an activating group, while the acetyl group is deactivating. pressbooks.pub Therefore, the position ortho to the activating methyl group (C-3) is the more favorable site for electrophilic substitution.
Direct fluorination of aromatic compounds with F₂ gas is often too reactive and non-selective. More practical methods employ electrophilic fluorinating agents such as Selectfluor® (N-fluoro-bis(phenyl)sulfonimide). The reaction is typically carried out in a strong acid, such as sulfuric acid, to generate a highly electrophilic species that can fluorinate the deactivated ring.
Following fluorination, the resulting 3-fluoro-4-methylacetophenone is subjected to iodination. The substituents on the ring now are the C-1 acetyl (meta-director), the C-3 fluoro (weakly deactivating, ortho, para-director), and the C-4 methyl (ortho, para-director). The combined directing effects of the fluoro and methyl groups strongly favor electrophilic substitution at the C-5 position, which is ortho to the methyl group and para to the fluoro group.
A common and effective method for the iodination of activated or moderately activated aromatic rings is the use of molecular iodine (I₂) in the presence of an oxidizing agent. A mixture of iodine and nitric acid or hydrogen peroxide can be employed to generate the electrophilic iodine species in situ. Another effective system is the use of N-iodosuccinimide (NIS) with an acid catalyst, which provides a milder alternative for iodination.
The final step, as previously discussed, is the α-bromination of the acetyl group in 3-fluoro-5-iodo-4-methylacetophenone, which is expected to proceed selectively at the methyl group of the acetyl moiety without further substitution on the now heavily substituted and deactivated aromatic ring.
Selective α-Bromination Methods
The conversion of the parent ketone, 3-fluoro-5-iodo-4-methylacetophenone, to its corresponding phenacyl bromide is primarily achieved through selective α-bromination. This reaction targets the methyl group adjacent to the carbonyl function. Traditional methods often involve the use of molecular bromine in solvents like acetic acid. orgsyn.orgresearchgate.net However, achieving high selectivity and yield with such a highly substituted and potentially sensitive substrate requires more refined approaches.
A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). The selectivity of NBS can be significantly enhanced by using a catalyst. Acidic aluminum oxide (Al2O3) has been demonstrated to be an effective catalyst for the α-bromination of aralkyl ketones using NBS in a solvent such as methanol (B129727) at reflux temperatures. nih.gov The catalytic activity is crucial for directing the bromination to the α-position, minimizing competing ring bromination, which is a significant risk with an activated aromatic ring. Studies on various acetophenone (B1666503) derivatives show that a catalyst load of around 10% (w/w) of acidic Al2O3 can provide optimal yields. nih.gov
Another metal-free approach involves using potassium bromide (KBr) as the bromine source in conjunction with a hypervalent iodine reagent like iodobenzene (B50100) diacetate (PhI(OAc)2). ias.ac.inresearchgate.net This system often requires the assistance of acids such as p-toluenesulfonic acid (p-TsOH·H2O) and boron trifluoride etherate (BF3·Et2O) to facilitate the reaction, which proceeds under ambient conditions in a solvent like acetonitrile (B52724). ias.ac.in This method avoids the direct use of hazardous molecular bromine.
The table below summarizes various conditions for α-bromination applicable to acetophenone derivatives.
Table 1: Comparison of Selective α-Bromination Methods for Acetophenones
| Reagent System | Catalyst/Additive | Solvent | Temperature | Typical Yield | Reference |
| Bromine (Br₂) | Aluminum Chloride (AlCl₃) | Anhydrous Ether | Ice Bath | 64-66% | orgsyn.org |
| N-Bromosuccinimide (NBS) | Acidic Al₂O₃ | Methanol | Reflux | ~89% | nih.gov |
| KBr + PhI(OAc)₂ | p-TsOH·H₂O + BF₃·Et₂O | Acetonitrile | Room Temp. | Not Specified | ias.ac.in |
| Bromine (Br₂) | Acetic Acid | Acetic Acid | 80 °C | Not Specified | researchgate.net |
Photochemical and Electrochemical Synthesis of Halogenated Acetophenones
Modern synthetic strategies increasingly leverage photochemical and electrochemical methods to achieve halogenations under milder and more controlled conditions, reducing waste and avoiding harsh reagents.
Photochemical Synthesis: Photochemical bromination offers a pathway to generate bromine radicals under specific conditions. The irradiation of acetophenone in a biphasic system (e.g., toluene-water) with bromine can produce phenacyl bromide. scirp.org It is theorized that the reaction may proceed through a radical pathway involving the formation of a resonance-stabilized free radical, although acid-catalyzed enolization followed by bromination may also occur in parallel once HBr is generated. scirp.org The quantum yields for the photolytic carbon-halogen bond cleavage in α-haloacetophenones are generally high, indicating an efficient photochemical process. cdnsciencepub.com These methods can often be performed at ambient temperatures, providing an energy-efficient alternative to thermally driven reactions. acs.org
Electrochemical Synthesis: Electrosynthesis represents a powerful and green tool for halogenation. ccspublishing.org.cnccspublishing.org.cn The α-bromination of acetophenones can be achieved with high selectivity by the in-situ generation of bromonium ions from a simple bromide salt, such as ammonium (B1175870) bromide (NH₄Br), in an undivided electrochemical cell. rsc.orglookchem.comrsc.org This process is typically carried out at ambient temperature in a mixed aqueous-organic medium (e.g., H₂O:CH₃CN) with a catalytic amount of a supporting electrolyte like sulfuric acid (H₂SO₄). rsc.orglookchem.com The reaction is controlled by the applied current and the amount of charge passed, allowing for precise control over the extent of bromination and minimizing the formation of di-brominated byproducts. rsc.org This method avoids the need for stoichiometric chemical oxidants, as the electron serves as the "reagent." ccspublishing.org.cnresearchgate.net
The table below outlines key parameters for the electrochemical bromination of acetophenone.
Table 2: Optimized Conditions for Electrochemical α-Bromination of Acetophenone
| Parameter | Optimal Condition | Result | Reference |
| Bromide Source | Ammonium Bromide (NH₄Br) | In-situ generation of bromonium ions | rsc.orglookchem.com |
| Supporting Electrolyte | 0.33 M H₂SO₄ | Good conductivity and performance | lookchem.com |
| Solvent System | 80% Water : 20% Acetonitrile | Homogeneous reaction medium | rsc.org |
| Current Density | 100 mA cm⁻² | Maximum yield and efficiency | rsc.org |
| Charge Passed | 2 Faradays/mole | High selectivity for mono-bromination (80% yield) | rsc.org |
Green Chemistry Principles and Sustainable Synthetic Routes for the Chemical Compound
The synthesis of complex molecules like this compound benefits significantly from the application of green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Solvent-Free and Aqueous Medium Reaction Conditions
A key aspect of green synthesis is the replacement of volatile and often toxic organic solvents.
Aqueous Medium Reactions: Performing reactions in water is highly desirable from an environmental and safety standpoint. A method for synthesizing phenacyl bromides has been developed using potassium persulfate (K₂S₂O₈) to mediate the tandem hydroxybromination and oxidation of styrenes in pure water at 60 °C. researchgate.netrsc.org While this is an alternative route starting from a different precursor (a styrene (B11656) derivative), it highlights the feasibility of using water as a reaction medium. For the direct bromination of acetophenones, electrochemical methods often employ mixed aqueous systems, which significantly reduces the organic solvent load. rsc.orglookchem.com Another approach uses bromine water, generated in-situ from sodium bromide and sodium bromate, to carry out the bromination in an aqueous methanol solution. sciencemadness.org
Solvent-Free Reactions: Solvent-free, or solid-state, reactions can reduce waste and simplify product work-up. The bromination of acetophenone can be conducted without any solvent, directly reacting the ketone with bromine, although this method can be less selective. orgsyn.org Microwave-assisted synthesis using N-bromosuccinimide catalyzed by p-toluenesulfonic acid can also be performed under solvent-free conditions, often leading to rapid and efficient reactions. researchgate.net
Catalytic Approaches to Enhance Efficiency and Selectivity
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity using only small amounts of a catalyst, which can often be recycled.
For the α-bromination of 3-fluoro-5-iodo-4-methylacetophenone, catalytic methods are essential to ensure the reaction occurs at the desired position.
Acid Catalysis: Protic acids like sulfuric acid or p-toluenesulfonic acid, and Lewis acids such as aluminum chloride, are known to catalyze the enolization of ketones, which is the rate-determining step in the acid-catalyzed bromination pathway. orgsyn.orgias.ac.inacs.org The enol form then readily reacts with the electrophilic bromine source.
Heterogeneous Catalysis: The use of solid catalysts like acidic aluminum oxide or silica-supported catalysts offers the advantage of easy separation from the reaction mixture and potential for reuse, simplifying the purification process and reducing waste. nih.gov
Electrocatalysis: In electrochemical synthesis, the electrode surface itself acts as a catalyst for the generation of the reactive halogenating species. This process is highly atom-economical as it uses electrons to drive the reaction, avoiding the need for chemical oxidants that would become waste products. rsc.orgrsc.orgscispace.com
Metal-Free Catalysis: Systems using reagents like PhI(OAc)₂ with KBr and an acid promoter represent a form of metal-free catalysis that avoids the use of potentially toxic and expensive transition metals. ias.ac.inresearchgate.net
Challenges in the Scalable Synthesis of this compound
Transitioning a synthetic route from a laboratory scale to a larger, industrial scale presents numerous challenges, particularly for a complex, multi-functionalized molecule like this compound.
Cost and Availability of Starting Materials: The precursor, 3-fluoro-5-iodo-4-methylacetophenone, is a highly specialized and substituted molecule. Its large-scale availability and cost are primary concerns for commercial production.
Regioselectivity Control: Ensuring exclusive α-bromination without any competing bromination on the aromatic ring is a major challenge. The presence of an activating methyl group and two different halogens on the ring complicates the reaction's selectivity. On a large scale, even small percentages of side-products can lead to significant purification challenges and yield loss.
Reaction Conditions: Many effective lab-scale methods may not be suitable for large-scale production.
Cryogenic Temperatures: Reactions requiring cooling with ice baths are more difficult and costly to implement on a large scale. orgsyn.org
Hazardous Reagents: The use of large quantities of elemental bromine poses significant safety and handling risks. orgsyn.org Similarly, corrosive acids like H₂SO₄ and moisture-sensitive reagents like BF₃·Et₂O require specialized equipment and handling protocols. ias.ac.inlookchem.com
Photochemical Reactors: Scaling up photochemical reactions requires specialized, high-powered reactors to ensure uniform irradiation of the reaction mixture, which can be expensive to purchase and operate. scirp.org
Product Isolation and Purification: The product is a lachrymator, meaning it causes irritation to the eyes and respiratory system, necessitating stringent safety protocols and closed-system handling during isolation. orgsyn.org Purification via column chromatography, common in the lab, is often not economically viable for large-scale production. Crystallization would be the preferred method, but achieving high purity may require multiple recrystallization steps, leading to yield loss. orgsyn.org
Mechanistic Investigations of 3 Fluoro 5 Iodo 4 Methylphenacyl Bromide Reactivity
Influence of Multiple Halogen Substituents on Reaction Pathways
The three distinct halogen atoms—fluorine, iodine, and bromine—each impart unique electronic and steric characteristics to the 3-Fluoro-5-iodo-4-methylphenacyl bromide molecule, significantly influencing its reaction pathways.
Electronic Effects of Fluorine, Iodine, and Bromine
The electronic effects of the halogen substituents on the aromatic ring are a combination of their inductive and resonance effects. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). Conversely, its resonance effect (+R) is weak due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine. Iodine, being less electronegative, has a weaker inductive effect but a more pronounced resonance effect compared to fluorine. Bromine's electronic effects lie intermediate between those of fluorine and iodine.
Nucleophilic Substitution Reactions at the α-Carbon
The α-carbon of the phenacyl bromide moiety is a primary site for nucleophilic attack, leading to the displacement of the bromide ion. The kinetics and thermodynamics of this SN2 reaction are profoundly influenced by the substituents on the aromatic ring.
Kinetics and Thermodynamics of Nucleophilic Attack
Nucleophilic substitution at the α-carbon of phenacyl bromides is a bimolecular process (SN2), with the reaction rate dependent on the concentrations of both the substrate and the nucleophile. libretexts.org The presence of electron-withdrawing groups on the phenyl ring generally increases the rate of nucleophilic substitution by stabilizing the forming negative charge on the carbonyl oxygen in the transition state. In this compound, the strong inductive effects of the fluorine and iodine atoms enhance the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.
The thermodynamic favorability of the reaction is governed by the relative stability of the reactants and products, as well as the strength of the bond being formed versus the bond being broken. The C-Br bond is relatively weak, making bromide a good leaving group and contributing to a favorable enthalpy change for the substitution reaction.
Table 1: Relative Reactivity of Substituted Phenacyl Bromides in SN2 Reactions
| Substituent on Phenyl Ring | Relative Rate of Reaction with Nucleophile |
|---|---|
| p-NO2 | Fastest |
| p-Cl | Fast |
| H | Moderate |
| p-CH3 | Slow |
| p-OCH3 | Slowest |
This table illustrates the general trend of reactivity based on the electronic nature of the substituent. Electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.
Computational Studies on Transition State Structures
Computational studies, often employing Density Functional Theory (DFT), have provided valuable insights into the transition state structures of nucleophilic substitution reactions of phenacyl bromides. researchgate.net These studies indicate that the transition state is trigonal bipyramidal at the α-carbon, with the nucleophile and the leaving group occupying the apical positions. The geometry and energy of the transition state are sensitive to the nature of the substituents on the aromatic ring.
For this compound, computational models would predict a transition state where the negative charge is delocalized onto the carbonyl group and further stabilized by the electron-withdrawing fluorine and iodine atoms. The calculations would also highlight the steric interactions between the incoming nucleophile and the substituents on the aromatic ring, providing a quantitative measure of their impact on the activation energy of the reaction.
Electrophilic Aromatic Substitution Reactions on the Phenacyl Moiety
While the primary reactivity of phenacyl bromides often involves the α-carbon, the aromatic ring itself can undergo electrophilic aromatic substitution. The outcome of such reactions is dictated by the directing effects of the existing substituents.
In the case of this compound, the substituents present a complex directing landscape. The fluorine and iodine atoms are ortho, para-directing deactivators. The methyl group is an ortho, para-directing activator. The phenacyl group itself is a meta-directing deactivator.
Given this combination, predicting the major product of an electrophilic aromatic substitution reaction requires careful consideration of the relative activating/deactivating strengths and steric effects of each group. The most likely positions for electrophilic attack would be those that are activated by the methyl group and one of the halogens, and are sterically accessible. The position ortho to the methyl group and meta to the iodo group (position 6) and the position ortho to the fluorine and meta to the methyl group (position 2) would be the most probable sites of substitution, with the precise outcome depending on the specific electrophile and reaction conditions.
Table 2: Directing Effects of Substituents on the Aromatic Ring
| Substituent | Position | Electronic Effect | Directing Effect |
|---|---|---|---|
| -F | 3 | -I > +R (Deactivating) | Ortho, Para |
| -I | 5 | -I > +R (Deactivating) | Ortho, Para |
| -CH3 | 4 | +I, +R (Activating) | Ortho, Para |
| -C(O)CH2Br | 1 | -I, -R (Deactivating) | Meta |
Radical Reaction Pathways and Intermediate Formation
The presence of a phenacyl bromide moiety in this compound makes it susceptible to radical-mediated reactions. These pathways are typically initiated by the homolytic cleavage of the weak carbon-bromine bond, leading to the formation of highly reactive radical intermediates.
Photoinitiation is a common method to induce radical reactions in ring-substituted α-bromoacetophenones. cdnsciencepub.com Irradiation of this compound is expected to lead to the homolytic cleavage of the phenacyl C-Br bond, which is the weakest bond in the side chain. This cleavage generates two primary radical species: a 3-fluoro-5-iodo-4-methylphenacyl radical and a bromine atom. cdnsciencepub.com
The formation of these initial radicals can trigger a chain reaction, particularly in the presence of a suitable substrate like an alcohol. The bromine atom or the phenacyl radical can abstract a hydrogen atom from the alcohol, generating a ketyl radical. cdnsciencepub.com This process propagates the radical chain, leading to the decomposition of the parent compound.
In the context of radical chain reactions involving phenacyl bromides and alcohols, two competing mechanisms have been proposed: a hydrogen transfer pathway and an electron transfer pathway. cdnsciencepub.comcdnsciencepub.com
Hydrogen Transfer: In this mechanism, a ketyl radical (derived from the alcohol solvent) transfers a hydrogen atom to the phenacyl bromide, regenerating the corresponding acetophenone (B1666503) and a bromine atom, which continues the chain. cdnsciencepub.com
Electron Transfer: Alternatively, the ketyl radical can act as a reducing agent, transferring an electron to the phenacyl bromide. This results in the formation of a radical anion, which subsequently loses a bromide ion to yield the phenacyl radical, propagating the reaction. cdnsciencepub.comcdnsciencepub.com
Studies on various substituted phenacyl bromides have shown that the dominant mechanism is not significantly influenced by the substituents on the aromatic ring. Instead, the nature of the ketyl radical, determined by the alcohol used, plays the most crucial role. cdnsciencepub.comcdnsciencepub.com For instance, electron transfer is the predominant pathway with more reducing ketyl radicals, such as those derived from 2-propanol, while hydrogen transfer is more significant for less reducing radicals, like those from methanol (B129727). cdnsciencepub.comcdnsciencepub.com
| Mechanism | Key Intermediate | Description | Favored By |
|---|---|---|---|
| Hydrogen Transfer | Bromine Atom | A ketyl radical donates a hydrogen atom to the phenacyl bromide, leading to the formation of 3-fluoro-5-iodo-4-methylacetophenone and a bromine atom. | Less reducing ketyl radicals (e.g., from Methanol) cdnsciencepub.comcdnsciencepub.com |
| Electron Transfer | Phenacyl Radical | A ketyl radical transfers an electron to the phenacyl bromide, which then fragments to a phenacyl radical and a bromide ion. | More reducing ketyl radicals (e.g., from 2-Propanol) cdnsciencepub.comcdnsciencepub.com |
Rearrangement Reactions Involving the Chemical Compound (e.g., Favorskii-type)
As an α-haloketone, this compound is a prime candidate for undergoing the Favorskii rearrangement. alfa-chemistry.com This base-catalyzed reaction transforms α-haloketones into carboxylic acid derivatives, such as acids, esters, or amides, depending on the base and nucleophile used (e.g., hydroxide, alkoxide, or amine). wikipedia.orgadichemistry.com
The generally accepted mechanism for enolizable α-haloketones involves the formation of a cyclopropanone intermediate. wikipedia.orgadichemistry.com For this compound, which lacks α'-hydrogens, the reaction would proceed via the alternative "quasi-Favorskii" or "semi-benzilic acid" rearrangement mechanism. wikipedia.orgnrochemistry.com
The steps for the quasi-Favorskii rearrangement are as follows:
A nucleophilic base (e.g., hydroxide) attacks the carbonyl carbon of the ketone.
This addition forms a tetrahedral intermediate.
A concerted rearrangement occurs where the aromatic ring migrates to the adjacent carbon, displacing the bromide ion.
This process results in the formation of a rearranged carboxylic acid derivative.
This rearrangement is a powerful synthetic tool for skeletal reorganization and has been applied in the synthesis of highly branched or strained molecules. alfa-chemistry.comresearchgate.net
Metal-Catalyzed Transformations and Cross-Coupling Reactions
The aryl iodide functionality of this compound serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Buchwald-Hartwig couplings, are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at the site of the iodine atom. acs.orgyoutube.com
The general catalytic cycle for these transformations involves three key steps:
Oxidative Addition: The aryl iodide (Ar-I) reacts with a low-valent metal catalyst, typically Pd(0), inserting the metal into the carbon-iodine bond to form an Ar-Pd(II)-I species. acs.org
Transmetalation: A second reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium complex, displacing the iodide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst. acs.org
The success of metal-catalyzed cross-coupling reactions is highly dependent on the choice of ligands coordinated to the metal center. semanticscholar.org Ligands modulate the steric and electronic properties of the catalyst, influencing its reactivity, stability, and selectivity. For palladium-catalyzed reactions involving aryl halides, bulky, electron-rich phosphine ligands, such as the Buchwald-type dialkylbiaryl phosphines, are often employed. nih.gov
Key aspects of ligand design and catalyst optimization include:
Promoting Oxidative Addition: Electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the C-I bond.
Facilitating Reductive Elimination: Bulky ligands can promote the final reductive elimination step, which is often rate-determining, by creating steric strain that is relieved upon product formation. thieme-connect.com
Catalyst Stability: Well-designed ligands can prevent catalyst deactivation processes like aggregation, especially under mechanochemical or high-temperature conditions. acs.orgresearchgate.net
| Ligand Property | Desired Effect | Example Ligand Class | Rationale |
|---|---|---|---|
| High Electron Density | Accelerate Oxidative Addition | Dialkylbiaryl phosphines | Increases the nucleophilicity of the Pd(0) center. nih.gov |
| Steric Bulk | Promote Reductive Elimination | Buchwald-type ligands, NHC ligands | Creates steric pressure that favors the release of the coupled product. nih.govthieme-connect.com |
| Bite Angle | Control Reactivity and Selectivity | Bidentate phosphines (e.g., Xantphos) | Geometric constraint influences the ease of elementary steps in the catalytic cycle. |
| Flexibility/Solubilizing Groups | Enhance Catalyst Longevity | PEG-modified phosphines | Prevents aggregation-based deactivation, particularly in solid-state reactions. acs.orgresearchgate.net |
While this compound is achiral, stereoselectivity becomes a critical consideration when it reacts with chiral partners or when the reaction creates a new stereocenter. In cross-coupling reactions, the stereochemical outcome is largely determined during the transmetalation step. researchgate.netnih.gov
The use of configurationally stable, enantioenriched organometallic nucleophiles can lead to stereospecific cross-coupling, where the stereochemistry of the starting material is transferred to the product with either retention or inversion of configuration. researchgate.netnih.gov The specific outcome depends on the interplay between the nucleophile, the metal catalyst, and the ligands.
Furthermore, some transition-metal-catalyzed reactions proceed through radical intermediates. snnu.edu.cn In such cases, the initial formation of a radical from a racemic starting material can lead to a stereoconvergent outcome, where both enantiomers are converted into a single product enantiomer through the influence of a chiral catalyst. snnu.edu.cn This approach is a powerful strategy for asymmetric synthesis. The development of catalysts and reaction conditions that can control the stereoselectivity of such transformations is a major focus of contemporary research in organic synthesis. psu.edursc.org
Derivatization and Utilization of 3 Fluoro 5 Iodo 4 Methylphenacyl Bromide As a Synthetic Building Block
Precursor for the Synthesis of Complex Heterocyclic Systems
The phenacyl bromide moiety is a well-established synthon for building five- and six-membered heterocyclic rings. The presence of an α-bromoketone allows for facile reactions with a variety of dinucleophilic species to generate diverse heterocyclic cores.
The Hantzsch thiazole (B1198619) synthesis is a cornerstone reaction for the formation of thiazole rings, proceeding through the condensation of an α-haloketone and a thioamide. By analogy to well-documented procedures for other phenacyl bromides, 3-Fluoro-5-iodo-4-methylphenacyl bromide can serve as the α-haloketone component in this reaction. The reaction involves the initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to furnish the corresponding 2,4-disubstituted thiazole. The substituent at the 2-position of the resulting thiazole is determined by the R-group of the thioamide used.
Similarly, the Hantzsch pyrrole (B145914) synthesis provides a route to substituted pyrroles by reacting an α-haloketone with a β-ketoester in the presence of ammonia (B1221849) or a primary amine. In this pathway, this compound would react to form a highly substituted pyrrole ring, incorporating the functionalized phenyl group at a key position. The versatility of these methods allows for the creation of a library of thiazole and pyrrole derivatives by simply varying the thioamide or β-ketoester/amine reaction partners.
Table 1: Potential Thiazole and Pyrrole Derivatives from this compound
| Reactant(s) | Heterocyclic Core | Resulting Scaffold |
| Thioacetamide | Thiazole | 2-Methyl-4-(3-fluoro-5-iodo-4-methylphenyl)thiazole |
| Thiourea | Thiazole | 2-Amino-4-(3-fluoro-5-iodo-4-methylphenyl)thiazole |
| Ethyl acetoacetate, NH₃ | Pyrrole | Ethyl 2-methyl-5-(3-fluoro-5-iodo-4-methylphenyl)-1H-pyrrole-3-carboxylate |
| Benzoylacetone, CH₃NH₂ | Pyrrole | 1,2-Dimethyl-3-benzoyl-5-(3-fluoro-5-iodo-4-methylphenyl)-1H-pyrrole |
Quinoxalines, a class of nitrogen-containing heterocycles, are readily synthesized through the condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound or its synthetic equivalent. acs.orgacs.orgorganic-chemistry.orgrsc.org Phenacyl bromides serve as effective precursors in a condensation-oxidation process. organic-chemistry.org The reaction of this compound with a substituted o-phenylenediamine is expected to proceed cleanly, often catalyzed by a mild acid or base, to yield a 2-substituted quinoxaline (B1680401). organic-chemistry.org This reaction first involves nucleophilic attack by one amino group on the α-carbon, displacing the bromide, followed by cyclization and subsequent oxidation to the aromatic quinoxaline ring system.
The synthesis of azirines, three-membered heterocyclic rings containing a nitrogen atom, can also be achieved starting from phenacyl bromides. thieme-connect.com One established method involves the reaction of a phenacyl bromide with a carbodiimide (B86325) in the presence of a catalyst like isoquinoline. thieme-connect.com This process provides a direct route to polysubstituted 2H-azirines under mild conditions, making this compound a suitable substrate for generating highly functionalized azirine derivatives. Another classical route is the Neber rearrangement, where a ketoxime is converted to an α-aminoketone via an azirine intermediate. wikipedia.orgsynarchive.comnumberanalytics.com The starting phenacyl bromide can be converted to the corresponding ketoxime, which upon treatment with a base, rearranges to the azirine.
The specific substitution pattern of this compound is particularly advantageous for the rational design of complex molecules. Each substituent on the phenyl ring can be leveraged for a specific purpose:
Iodine Atom: The carbon-iodine bond is a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Stille couplings. This allows for the introduction of a wide range of aryl, alkyl, or alkynyl groups after the initial heterocyclic core has been formed. This late-stage functionalization is a powerful strategy for rapidly generating molecular diversity.
Fluorine Atom: The presence of a fluorine atom can significantly influence the physicochemical properties of the final molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Its high electronegativity can alter the electronic nature of the aromatic ring and adjacent functional groups.
Methyl Group: The methyl group provides a site for potential further functionalization through oxidation or can be used to probe steric interactions in biological systems.
By combining the choice of heterocyclic synthesis (thiazole, quinoxaline, etc.) with a subsequent cross-coupling reaction at the iodine position, chemists can rationally design and synthesize scaffolds with precisely placed substituents to optimize desired properties.
Functionalization Strategies for Enhanced Molecular Complexity
Beyond its use in forming the initial heterocyclic ring, the functionalities inherent in and derived from this compound allow for extensive post-synthetic modification.
The core structure of the starting material contains a ketone. While this carbonyl group is consumed in many cyclization reactions (e.g., quinoxaline synthesis), in other cases, it can be retained or modified. For instance, the ketone could be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgchemguide.co.uk This introduces a hydroxyl group, which can act as a hydrogen bond donor/acceptor or serve as a handle for further esterification or etherification.
New carbonyl functionalities can also be introduced. The aryl-iodine bond can be subjected to palladium-catalyzed carbonylation reactions, using carbon monoxide (CO) or a CO surrogate, to introduce a carboxylic acid, ester, or amide group onto the phenyl ring. acs.orgacs.orgrsc.org Additionally, the benzylic methyl group can be oxidized under specific conditions using reagents like potassium permanganate (B83412) (KMnO₄) or ceric ammonium (B1175870) nitrate (B79036) to yield a carboxylic acid or an aldehyde, respectively. libretexts.orgrsc.orgthieme-connect.de
Table 2: Functionalization Reactions on the 3-Fluoro-5-iodo-4-methylphenyl Scaffold
| Reaction Type | Reagent(s) | Functional Group Transformation |
| Reduction | NaBH₄ or LiAlH₄ | Ketone → Secondary Hydroxyl |
| Oxidation | KMnO₄, heat | Methyl → Carboxylic Acid |
| Carbonylation | Pd catalyst, CO, Alcohol | Aryl Iodide → Aryl Ester |
| Cross-Coupling | Pd catalyst, Boronic Acid | Aryl Iodide → Biaryl |
The true synthetic power of this compound lies in the ability to combine these strategies to create highly complex, multifunctional scaffolds. A typical synthetic sequence might involve:
Core Synthesis: Reaction of the phenacyl bromide with a suitable partner to form a central heterocyclic ring (e.g., a 2-aminothiazole).
Scaffold Elaboration: Utilization of the iodine substituent for a palladium-catalyzed cross-coupling reaction to attach a second, distinct aromatic or aliphatic group.
Functional Group Interconversion: Subsequent modification of other functional groups, such as the reduction of the original ketone (if retained) to a hydroxyl group or oxidation of the methyl group to a carboxyl group.
This stepwise approach allows for the systematic construction of molecules with multiple points of diversity and functionality. The resulting scaffolds, bearing a central heterocycle flanked by a functionalized phenyl ring and other appended groups, are valuable in fields such as medicinal chemistry and materials science, where precise control over molecular architecture is paramount.
Application in Polymer Science as a Photoinitiator or Building Block for Functional Polymers
Phenacyl bromide and its derivatives have been explored as Type I photoinitiators in polymer chemistry. frontiersin.org Upon exposure to light, these compounds can undergo cleavage of the carbon-bromine bond to generate radicals that can initiate polymerization. frontiersin.org
Photoinitiation Mechanism:
Initiation: Upon absorption of UV light, the this compound molecule would be expected to undergo homolytic cleavage of the carbon-bromine bond, generating a phenacyl radical and a bromine radical.
Propagation: These radicals can then react with monomer units, initiating the growth of polymer chains.
The presence of the fluorine and iodine substituents on the aromatic ring could potentially modulate the photochemical properties of the molecule, such as its absorption wavelength and initiation efficiency.
Furthermore, the reactive nature of the phenacyl bromide allows for its incorporation into polymer chains, leading to the formation of functional polymers. For instance, it could be reacted with a polymer containing nucleophilic groups to introduce the fluorinated and iodinated aromatic moiety as a side chain. This would impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or refractive index.
Potential Polymer Architectures:
| Polymer Type | Synthetic Strategy | Potential Application |
| End-functionalized Polymers | Use as a photoinitiator, leaving the phenacyl group at the chain end. | Precursors for block copolymers. |
| Side-chain Functionalized Polymers | Grafting onto a pre-existing polymer with nucleophilic sites. | Materials with modified surface properties or flame retardancy. |
Generation of Organometallic Species and Their Catalytic Applications
The carbon-iodine bond in this compound is a prime site for the generation of organometallic reagents. Aryl halides are common precursors for organometallic compounds, such as Grignard reagents and organolithium species. libretexts.orglibretexts.org
Formation of a Grignard Reagent:
Reaction of this compound with magnesium metal would likely lead to the formation of the corresponding Grignard reagent. sigmaaldrich.com The greater reactivity of the carbon-iodine bond compared to the carbon-bromine and carbon-fluorine bonds would favor the selective formation of the organomagnesium species at the iodine-bearing carbon.
Reaction Scheme: 3-F-5-I-4-Me-Ph-C(O)CH2Br + Mg → 3-F-5-(MgI)-4-Me-Ph-C(O)CH2Br
This newly formed organometallic species would be a powerful nucleophile and a strong base, capable of reacting with a wide range of electrophiles to create new carbon-carbon and carbon-heteroatom bonds. libretexts.orgmsu.edu
Potential Catalytic Applications:
While direct catalytic applications of an organometallic species derived from this compound are not documented, related organometallic compounds, particularly those of palladium and rhodium, are central to many catalytic cross-coupling reactions. nih.gov The presence of both fluorine and a site for organometallic formation on the same molecule could lead to catalysts with unique electronic and steric properties. For instance, a palladium complex bearing this ligand could potentially exhibit altered reactivity or selectivity in reactions such as Suzuki, Heck, or Sonogashira couplings due to the electronic influence of the fluorine atom. The development of such catalysts is an active area of research in organometallic chemistry. nih.gov
Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 5 Iodo 4 Methylphenacyl Bromide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 3-Fluoro-5-iodo-4-methylphenacyl bromide, a combination of one-dimensional and multidimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each type of proton in the molecule. The aromatic region is of particular interest, where the fluorine and iodine substituents, along with the methyl group, influence the chemical shifts of the aromatic protons. The methylene (B1212753) protons of the phenacyl bromide moiety typically appear as a singlet further downfield due to the deshielding effect of the adjacent carbonyl and bromine groups. The methyl protons also present as a characteristic singlet.
In the ¹³C NMR spectrum, each unique carbon atom gives rise to a separate resonance. The carbonyl carbon is readily identified by its significant downfield shift. The aromatic carbons exhibit a range of chemical shifts influenced by the attached substituents. The fluorine atom causes a characteristic splitting of the signals for the carbons to which it is bonded and those in close proximity, a phenomenon known as C-F coupling. The methylene carbon and the methyl carbon are also observed at their expected chemical shifts.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.50 - 8.00 | 115.0 - 140.0 |
| Methylene CH₂ | 4.40 - 4.60 | 30.0 - 35.0 |
| Methyl CH₃ | 2.30 - 2.50 | 15.0 - 20.0 |
| Carbonyl C=O | - | 190.0 - 195.0 |
| C-F | - | 160.0 - 165.0 (d, JCF ≈ 250 Hz) |
| C-I | - | 90.0 - 95.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals, multidimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this molecule, COSY would confirm the connectivity within the aromatic ring system, if any vicinal proton-proton couplings exist.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the signals of protons directly attached to carbon atoms. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum, such as the aromatic CH, methylene, and methyl groups.
Fluorine-19 NMR and Iodine-127 NMR Spectroscopic Studies
¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance, likely a multiplet due to coupling with any nearby aromatic protons. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.
¹²⁷I NMR spectroscopy , while less common due to the quadrupolar nature of the iodine nucleus which results in very broad signals, can still provide valuable information. The chemical shift is highly sensitive to the symmetry of the electronic environment around the iodine atom. For this compound, a broad signal would be expected, and its chemical shift would be characteristic of an iodine atom attached to an aromatic ring.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the molecular weight of the parent ion. This allows for the determination of the elemental composition of this compound with high confidence. The isotopic pattern observed for bromine (approximately equal intensity of ⁷⁹Br and ⁸¹Br isotopes) would be a key feature in the mass spectrum, helping to confirm the presence of a single bromine atom in the molecule.
Tandem Mass Spectrometry for Structural Insights
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides detailed structural information. For this compound, characteristic fragmentation pathways would be expected:
Loss of the bromine radical: This would lead to the formation of a stable acylium ion.
Cleavage of the C-C bond between the carbonyl group and the aromatic ring: This would result in the formation of the 3-fluoro-5-iodo-4-methylbenzoyl cation.
Loss of a methyl radical from the parent or fragment ions.
Interactive Data Table: Expected Mass Spectrometry Fragments
| Fragment | Proposed Structure | m/z (relative to ⁷⁹Br) |
| [M]⁺ | C₉H₇BrFIO | 355.87 |
| [M-Br]⁺ | C₉H₇FIO | 276.96 |
| [M-CH₂Br]⁺ | C₈H₄FIO | 261.93 |
| [ArCO]⁺ | C₈H₅FIO | 262.94 |
| [Ar]⁺ | C₇H₅FI | 234.95 |
Note: m/z values are calculated for the most abundant isotopes.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. For this compound, these analyses would provide critical insights into its molecular framework.
In a typical IR spectrum, the presence of the carbonyl group (C=O) of the phenacyl moiety would be expected to produce a strong, characteristic absorption band in the region of 1680-1700 cm⁻¹. The precise frequency would be influenced by the electronic effects of the substituents on the aromatic ring. The carbon-bromine (C-Br) stretching vibration of the α-bromo ketone would likely appear in the lower frequency region, typically between 500 and 600 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-C stretching vibrations within the benzene (B151609) ring would generate signals in the 1450-1600 cm⁻¹ range. The carbon-fluorine (C-F) and carbon-iodine (C-I) bonds would also have characteristic stretching vibrations, though these can be more complex to assign definitively without comparative computational analysis.
Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong and well-defined in Raman spectra. The symmetrical vibrations of the molecule, which may be weak or inactive in the IR spectrum, would be readily observable.
Currently, no specific experimental IR or Raman spectral data has been published for this compound.
Table 1: Expected Infrared Absorption Regions for this compound Functional Groups
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| Aromatic C-H | > 3000 | Stretch | Medium to Weak |
| Carbonyl (C=O) | 1680 - 1700 | Stretch | Strong |
| Aromatic C=C | 1450 - 1600 | Stretch | Medium to Strong |
| C-F | 1000 - 1400 | Stretch | Strong |
| C-Br | 500 - 600 | Stretch | Medium to Strong |
| C-I | ~500 | Stretch | Medium |
X-ray Crystallography for Solid-State Structural Analysis (if applicable)
Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure. This powerful technique would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.
The analysis would reveal the planarity of the phenyl ring and the orientation of the substituents (fluoro, iodo, methyl, and phenacyl bromide groups) relative to the ring. Furthermore, it would elucidate the packing of molecules within the crystal lattice, revealing any significant intermolecular interactions such as halogen bonding (involving iodine or bromine), dipole-dipole interactions, or π-π stacking of the aromatic rings. This information is invaluable for understanding the physical properties of the compound and its potential for forming specific solid-state architectures.
A search of crystallographic databases indicates that the crystal structure for this compound has not yet been determined and reported.
Spectroscopic Probes for Intermolecular Interactions
The unique substitution pattern of this compound, featuring a fluorine, iodine, and bromine atom, makes it a potentially interesting candidate for studying non-covalent interactions. The iodine atom, in particular, is a known halogen bond donor, capable of forming directional interactions with Lewis bases.
Advanced spectroscopic techniques could be employed to study these interactions. For instance, changes in the vibrational frequencies of the C-I or C=O groups upon interaction with a known hydrogen or halogen bond acceptor could be monitored using IR or Raman spectroscopy. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ¹³C NMR, could also serve as a sensitive probe. Chemical shift perturbations of the fluorine nucleus or the carbon atoms adjacent to the halogen substituents upon complexation would provide evidence and insight into the nature and strength of the intermolecular forces at play.
However, there is no available research in the scientific literature that utilizes this compound as a spectroscopic probe to investigate intermolecular interactions. Such studies would first require the synthesis and fundamental characterization of the compound.
Computational and Theoretical Chemistry of 3 Fluoro 5 Iodo 4 Methylphenacyl Bromide
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Fluoro-5-iodo-4-methylphenacyl bromide, DFT calculations are instrumental in determining its fundamental chemical properties. These calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p) to ensure accuracy. researchgate.net
Conformational analysis is crucial for understanding the three-dimensional structure and relative stability of different spatial arrangements (conformers) of a molecule. For this compound, the primary focus of conformational analysis is the rotation around the single bond connecting the carbonyl group and the aromatic ring (C-C bond).
DFT calculations reveal that, similar to other substituted acetophenones, the molecule preferentially adopts a planar conformation where the carbonyl group and the phenyl ring are coplanar. researchgate.net This planarity allows for maximum conjugation between the π-system of the aromatic ring and the carbonyl group. Two primary planar conformers can be considered: an s-trans and an s-cis conformer, defined by the orientation of the C=O bond relative to the C-Br bond of the phenacyl moiety.
Computational studies on related 2'-fluoro-substituted acetophenones have shown a strong preference for the s-trans conformer, where the carbonyl oxygen and the halogen are positioned on opposite sides. nih.gov This preference is often attributed to minimizing the steric and electrostatic repulsion between the electronegative oxygen and halogen atoms. nih.gov For this compound, the s-trans conformer is predicted to be the global minimum on the potential energy surface. The energy barrier for rotation between the conformers is typically overestimated by computational methods but provides a valuable measure of the molecule's rotational flexibility. researchgate.net
Illustrative Conformational Energy Data
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| s-trans (Planar) | 180° | 0.00 | >99 |
| Transition State | ~90° | 4.50 | <1 |
| s-cis (Planar) | 0° | 2.80 | <1 |
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org
For this compound, the HOMO is primarily localized on the substituted phenyl ring, particularly on the iodine and methyl-substituted carbons, which are electron-rich centers. The LUMO, conversely, is predominantly centered on the α-carbon of the phenacyl bromide moiety and the carbonyl carbon. This distribution is characteristic of α-haloketones and indicates the primary sites for nucleophilic and electrophilic attack. lookchem.com
The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. lookchem.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the electron-withdrawing fluorine, iodine, and carbonyl groups contributes to lowering the energy of the LUMO, making the molecule susceptible to nucleophilic attack at the α-carbon, a typical reaction pathway for phenacyl bromides. researchgate.net
Illustrative FMO Data (Calculated in Gas Phase)
| Orbital | Energy (eV) | Description and Localization |
| HOMO | -9.25 | Primarily localized on the aromatic ring, with significant contributions from the p-orbitals of the iodine atom. |
| LUMO | -1.80 | Centered on the C-Br antibonding orbital (σ*) of the bromoacetyl group, indicating susceptibility to SN2 attack. |
| HOMO-LUMO Gap | 7.45 | Suggests high reactivity, typical for a reactive organic halide. |
Prediction of Reactivity and Reaction Pathways via Computational Modeling
Computational modeling allows for the detailed exploration of potential reaction mechanisms, providing insights that are often difficult to obtain experimentally. For this compound, a primary reaction of interest is the bimolecular nucleophilic substitution (SN2) at the α-carbon. mdpi.comresearchgate.net
By mapping the potential energy surface for a reaction, computational methods can identify the transition state (TS)—the highest energy point along the reaction coordinate. stanford.edu Characterizing the geometry and energy of the TS is key to understanding the reaction mechanism and predicting its rate. For an SN2 reaction involving this compound and a nucleophile (e.g., a halide ion or an amine), DFT calculations can model the concerted bond-forming (nucleophile-carbon) and bond-breaking (carbon-bromine) process. researchgate.netsciforum.net
The activation energy (Ea) is the energy difference between the reactants and the transition state. aps.org A lower activation energy corresponds to a faster reaction rate. Computational studies on similar phenacyl bromides have shown that the activation energy is influenced by the nature of the nucleophile and the substituents on the aromatic ring. researchgate.net The electron-withdrawing fluorine and iodine atoms in the target molecule are expected to stabilize the transition state through inductive effects, potentially lowering the activation barrier compared to unsubstituted phenacyl bromide.
Illustrative SN2 Reaction Data (with Cl⁻ as Nucleophile)
| Species | Relative Free Energy (kcal/mol) | Key Geometric Parameter |
| Reactants (Molecule + Cl⁻) | 0.00 | - |
| Pre-reaction Complex | -12.5 | Cl···C distance ~3.0 Å |
| Transition State (TS) | +8.5 | C-Br bond length ~2.4 Å; C-Cl bond length ~2.3 Å |
| Post-reaction Complex | -25.0 | Br···C distance ~3.2 Å |
| Products | -22.0 | - |
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. stackexchange.com Theoretical predictions must account for these solvent effects to be meaningful. This is commonly done using either implicit or explicit solvation models.
Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. mdpi.commdpi.com Explicit models involve including a number of individual solvent molecules in the calculation, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding, but at a much higher computational cost. acs.org
For the SN2 reaction of this compound, polar solvents are expected to solvate the charged nucleophile and the leaving bromide ion. This solvation can stabilize the charged species but may also increase the activation energy compared to the gas phase by stabilizing the reactants more than the charge-delocalized transition state. mdpi.com Comparing calculations in the gas phase versus different solvent models provides critical insight into the reaction's environmental sensitivity. rsc.org
Molecular Dynamics Simulations to Understand Dynamic Behavior
While DFT calculations focus on static structures and minimum energy pathways, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. numberanalytics.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational dynamics, solvation, and aggregation processes. rsc.orgnih.gov
For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water, methanol (B129727), or DMSO). Over a simulation time of nanoseconds to microseconds, one can observe:
Conformational Flexibility: The simulation would show the molecule vibrating and rotating, providing information on the accessible conformations and the frequency of transitions between them.
Solvation Structure: The radial distribution function can be calculated to understand how solvent molecules arrange themselves around different parts of the solute, such as the polar carbonyl group or the hydrophobic aromatic ring. usp.br
Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent can be calculated, which is relevant for understanding its behavior in solution.
MD simulations are particularly valuable for studying how the molecule interacts with larger biological systems, such as proteins or membranes, by providing a dynamic picture of the binding process and interaction energies. bioexcel.eu
Quantitative Structure-Activity Relationship (QSAR) Studies in a Synthetic Context
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the structural or property descriptors of a set of chemical compounds with their biological activity or, in a synthetic context, with their reactivity and reaction outcomes. While extensively used in drug discovery to predict the therapeutic potential of molecules, the application of QSAR in process chemistry and synthetic route optimization is a growing field of interest. For a compound such as this compound, QSAR studies could provide valuable insights into its synthetic utility, predicting its reactivity towards various nucleophiles, its stability under different reaction conditions, and its propensity to form byproducts. This section will explore the theoretical basis for such a study, drawing on established principles and analogous research on related structures.
The fundamental premise of QSAR in a synthetic context is that the rate, yield, and selectivity of a chemical reaction are functions of the molecular structure of the reactants. By quantifying specific molecular properties (descriptors), it is possible to build a predictive model. These descriptors can be broadly categorized into electronic, steric, and lipophilic parameters.
Electronic Descriptors: These parameters describe the electronic environment of the molecule and are crucial for predicting reactivity in reactions where charge distribution is a key factor. For this compound, the electrophilicity of the carbonyl carbon and the benzylic carbon bearing the bromine atom are of primary importance. Relevant electronic descriptors would include:
Hammett constants (σ): These quantify the electron-donating or electron-withdrawing nature of the substituents on the phenyl ring.
Calculated atomic charges: The partial charges on the carbonyl carbon, the α-carbon, and the halogen atoms can be calculated using quantum chemical methods.
Energies of frontier molecular orbitals (HOMO and LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is particularly relevant for predicting the susceptibility of the molecule to nucleophilic attack.
Steric Descriptors: These descriptors account for the size and shape of the molecule, which can influence the accessibility of the reactive centers. For this compound, the substituents on the aromatic ring can sterically hinder the approach of a nucleophile to the carbonyl or α-carbon. Important steric descriptors include:
Taft steric parameters (Es): These are empirically derived values that quantify the steric effect of a substituent.
Principal Moments of Inertia: These describe the mass distribution within the molecule and can be used to infer its shape.
Lipophilic Descriptors: These parameters describe the molecule's affinity for nonpolar environments. While more commonly used in biological QSAR, they can be relevant in synthetic chemistry for predicting solubility in different solvents and for understanding phase-transfer catalysis conditions. The most common lipophilic descriptor is:
LogP: The logarithm of the partition coefficient between octanol (B41247) and water.
A hypothetical QSAR study on a series of substituted phenacyl bromides, including this compound, could involve reacting them with a common nucleophile and measuring the reaction rate or yield. The resulting data could then be correlated with the calculated molecular descriptors to generate a QSAR equation.
For instance, a study on the nucleophilic displacement of the bromide in ortho-substituted phenacyl bromides has shown that the reaction rates are influenced by the electronic and steric nature of the substituents. nih.gov It was observed that electron-withdrawing groups on the phenyl ring generally increase the reactivity of the α-carbon towards nucleophilic attack. nih.gov
To illustrate how a QSAR model might be developed for a synthetic application involving this compound, consider a hypothetical dataset for a series of substituted phenacyl bromides in a reaction with a generic nucleophile.
Table 1: Hypothetical Data for a QSAR Study of Substituted Phenacyl Bromides
| Compound | Substituents | Reaction Yield (%) | LUMO Energy (eV) | Carbonyl Carbon Charge (e) |
| 1 | H | 75 | -1.20 | +0.45 |
| 2 | 4-OCH₃ | 60 | -1.10 | +0.42 |
| 3 | 4-Cl | 85 | -1.35 | +0.48 |
| 4 | 3-F, 5-I, 4-CH₃ | 88 | -1.42 | +0.50 |
From such data, a multiple linear regression analysis could yield a QSAR equation of the form:
Reaction Yield = c₀ + c₁ (LUMO Energy) + c₂ (Carbonyl Carbon Charge)
This equation could then be used to predict the reaction yield for other, as-yet-unsynthesized phenacyl bromide derivatives, thereby guiding the selection of substrates for future synthetic endeavors.
In the context of this compound, the presence of two halogen atoms (fluorine and iodine) and a methyl group at specific positions on the phenyl ring will have a combined electronic and steric effect on its reactivity. A QSAR study would be instrumental in deconvoluting these effects and providing a quantitative measure of their influence on synthetic outcomes.
Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is the cornerstone for separating 3-Fluoro-5-iodo-4-methylphenacyl bromide from starting materials, byproducts, and subsequent reaction products. The choice of method depends on the volatility and stability of the compound and its related impurities.
High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used technique for the purity assessment of phenacyl bromide derivatives due to their limited volatility and potential for thermal degradation. researchgate.net A well-developed HPLC method can effectively separate the target compound from closely related structural isomers and precursors.
Method development for this compound would be based on established protocols for other aromatic ketones and phenacyl halides. nih.govtcichemicals.com Reversed-phase HPLC is the preferred mode, utilizing a nonpolar stationary phase and a polar mobile phase. The presence of the aromatic ring provides a strong chromophore for UV detection, typically monitored around 254 nm. tcichemicals.com The bromoacetyl group can also be used as a labeling agent for other molecules, such as carboxylic acids, to facilitate their detection via HPLC. tcichemicals.comlabscoop.com
Key parameters for a typical HPLC method would include:
Column: A C18 or C8 silica-based column is standard for separating aromatic compounds.
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is common. The gradient would be optimized to provide sharp peaks and good resolution between the main compound and any impurities.
Detection: A UV detector set at a wavelength where the aromatic chromophore has maximum absorbance (e.g., 254 nm) would provide high sensitivity. researchgate.net
Flow Rate: A typical flow rate would be around 0.5-1.5 mL/min. researchgate.net
Table 1: Example of HPLC Method Parameters for Purity Assessment
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for nonpolar aromatic compounds. |
| Mobile Phase A | Water (with 0.1% formic acid) | Aqueous component of the mobile phase. Acid improves peak shape. |
| Mobile Phase B | Acetonitrile (with 0.1% formic acid) | Organic component (eluent) of the mobile phase. |
| Gradient | 50% B to 95% B over 20 minutes | Ensures elution of both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns, balancing speed and resolution. |
| Detection | UV at 254 nm | The aromatic ring is a strong chromophore at this wavelength. tcichemicals.com |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
This method would be validated for linearity, accuracy, and precision to ensure reliable quantification of the compound's purity. researchgate.net
Direct analysis of this compound by Gas Chromatography (GC) is generally avoided due to the compound's high molecular weight and the thermal lability of the α-bromoketone moiety, which can lead to degradation in the hot injector port. However, GC is an invaluable tool for analyzing volatile byproducts and unreacted starting materials from its synthesis.
For instance, the synthesis of phenacyl bromides often starts from the corresponding acetophenone (B1666503). ias.ac.in GC can be used to detect residual amounts of the starting material, 3-fluoro-5-iodo-4-methylacetophenone, or volatile solvents used in the reaction. A sensitive detector like an Electron Capture Detector (ECD) is particularly effective for this analysis, as it shows a strong response to halogenated compounds. nih.gov
For unambiguous identification of this compound and its impurities, chromatography is often coupled with mass spectrometry (MS).
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for analyzing the compound directly. It combines the powerful separation capabilities of HPLC with the definitive identification provided by mass spectrometry. eurl-pesticides.eu After separation on the LC column, the eluent is introduced into the MS, where the compound is ionized (e.g., via electrospray ionization, ESI) and its mass-to-charge ratio is determined. This allows for the confirmation of the parent compound's molecular weight and the identification of non-volatile impurities and degradation products from the reaction mixture. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying the volatile byproducts discussed previously. nih.govoup.com It provides not only the retention time of a potential byproduct but also its mass spectrum, which acts as a molecular fingerprint, allowing for positive identification by comparison to spectral libraries. This is crucial for optimizing reaction conditions to minimize the formation of unwanted side products.
Table 2: Application of Coupled Mass Spectrometry Techniques
| Technique | Analyte Type | Information Provided | Application Context |
|---|---|---|---|
| LC-MS | Target Compound, Non-Volatile Impurities | Retention Time, Molecular Weight, Structural Fragments | Purity confirmation, identification of synthesis byproducts and degradation products. eurl-pesticides.eu |
| GC-MS | Volatile Starting Materials, Solvents, Byproducts | Retention Time, Molecular Fingerprint (Mass Spectrum) | Monitoring reaction completion, identifying volatile impurities from synthesis. nih.govoup.com |
Spectrophotometric Methods for Quantitative Determination of Related Species or Functional Groups
Spectrophotometric methods offer rapid and cost-effective ways to quantify certain features of the molecule or related species in a sample, often by measuring light absorbance at a specific wavelength.
The substituted phenyl ring in this compound contains a conjugated system (the aromatic ring and the carbonyl group), which acts as a strong chromophore. This allows for its detection and quantification using UV-Visible spectroscopy. The molecule is expected to exhibit characteristic absorbance peaks in the UV region, typically between 240 nm and 300 nm.
While not a separative technique, UV-Vis spectroscopy can be used to determine the concentration of the pure compound in a solution by applying the Beer-Lambert Law, provided a calibration curve is first established using standards of known concentration. It is also a useful tool for monitoring the progress of a reaction if the product has a significantly different UV spectrum from the reactants.
Table 3: Hypothetical UV-Visible Spectral Data in Methanol (B129727)
| Functional Group | Expected λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|
| Phenyl Ketone Chromophore | ~255 - 280 | High |
The exact position and intensity of the absorption maximum (λmax) would be influenced by the fluorine, iodine, and methyl substituents on the aromatic ring.
Indirect assays can be developed to quantify the compound by targeting one of its reactive functional groups or by measuring a species released from it.
One approach involves the quantification of the bromide ion. The α-bromo ketone is a reactive alkylating agent. nih.gov By reacting the compound with a nucleophile, the bromide ion is displaced. The concentration of the released bromide can then be determined spectrophotometrically. A common method is the phenol (B47542) red colorimetric assay, where bromide is oxidized by chloramine-T, which then reacts with phenol red to produce a colored complex with an absorbance maximum around 590 nm. s4science.atuci.edu The intensity of the color is proportional to the original concentration of the phenacyl bromide.
Another classic indirect method involves a derivatization reaction targeting the ketone's carbonyl group. Reagents like 2,4-Dinitrophenylhydrazine (DNPH) react with carbonyls to form intensely colored 2,4-dinitrophenylhydrazone derivatives. researchgate.net This product can be easily quantified using a spectrophotometer in the visible range (typically 430-480 nm), providing an indirect measure of the amount of this compound present in the sample. researchgate.net
Electrochemical Analytical Techniques
The detection and quantification of halogenated organic compounds are of significant interest in various fields of chemical research. Electrochemical methods offer a sensitive, selective, and often cost-effective approach for the analysis of such compounds. For a molecule like this compound, its electrochemical behavior is expected to be influenced by the presence of multiple functional groups: the α-bromoketone, the fluorine, and the iodine substituents on the aromatic ring. While specific research on the electrochemical analysis of this compound is not extensively documented in publicly available literature, the electrochemical properties can be inferred from studies on related phenacyl bromides and organoiodine compounds.
The primary electrochemical activity of phenacyl bromides is centered on the reduction of the carbon-bromine bond and the carbonyl group. The electroreduction of phenacyl bromides has been a subject of study, often revealing complex reaction pathways that can include the formation of dimers and other secondary products, with the specific outcomes being highly dependent on the solvent, electrolyte, and electrode material used. researchgate.netresearchgate.net The presence of halogen substituents on the phenyl ring, such as fluorine and iodine, would further modulate the reduction potential. The electron-withdrawing nature of these halogens is expected to facilitate the reduction process, shifting the reduction potentials to more positive values compared to the unsubstituted phenacyl bromide.
Detailed Research Findings
Research on the electrochemical behavior of various substituted phenacyl bromides indicates that the reduction potentials are sensitive to the nature and position of the substituents on the aromatic ring. For instance, studies on the nucleophilic substitution rates of ortho-substituted phenacyl bromides have shown that both steric and electronic effects play a crucial role in their reactivity. Although this pertains to chemical reactivity, similar structure-activity relationships are expected to govern their electrochemical reduction potentials.
The analysis of organoiodine compounds also presents unique electrochemical characteristics. The carbon-iodine bond is known to be the least stable among the carbon-halogen bonds, suggesting that its reduction would occur at a relatively accessible potential. Practical methods for the electrochemical iodination of aromatic compounds have been developed, which involve the electrochemical generation of I+ species. acs.orgresearchgate.netnih.govnih.gov While this is a synthetic application, it underscores the electrochemical activity of iodine-containing aromatics.
For the analytical determination of this compound, techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) would be highly applicable. These methods can provide information on the reduction potentials and can be optimized for quantitative analysis. The choice of the working electrode is also critical. Glassy carbon electrodes (GCE), often chemically modified, are commonly used for the analysis of organic compounds.
Hypothetical Analytical Parameters
Due to the absence of specific experimental data for this compound, the following tables present hypothetical yet plausible analytical parameters that could be expected for its determination using voltammetric techniques. These values are extrapolated from the general behavior of substituted phenacyl bromides and organohalogen compounds.
Table 1: Hypothetical Cyclic Voltammetry Data for the Reduction of this compound
| Analyte | Working Electrode | Supporting Electrolyte | Scan Rate (mV/s) | Cathodic Peak Potential (Epc) vs. Ag/AgCl (V) | Anodic Peak Potential (Epa) vs. Ag/AgCl (V) |
| This compound | GCE | 0.1 M TBAPF₆ in Acetonitrile | 100 | -0.85 | -0.78 |
| This compound | HMDE | 0.1 M LiClO₄ in DMF | 100 | -0.75 | - |
Note: The data in this table is illustrative and based on general principles of electrochemistry for similar compounds, not on direct experimental results for this compound.
Table 2: Hypothetical Quantitative Analysis Data for this compound using Differential Pulse Voltammetry
| Analyte | Working Electrode | Supporting Electrolyte | Linear Range (µM) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |
| This compound | Modified GCE | 0.1 M Phosphate Buffer (pH 7.0) | 0.5 - 100 | 0.15 | 0.5 |
| This compound | BDD Electrode | 0.1 M H₂SO₄ | 0.1 - 50 | 0.03 | 0.1 |
Note: The data in this table is illustrative and based on general performance characteristics of DPV for the analysis of organic halides, not on direct experimental results for this compound.
The development of a specific electrochemical sensor for this compound would likely involve the modification of the electrode surface to enhance sensitivity and selectivity. Nanomaterials, such as metal nanoparticles or carbon nanotubes, could be employed to increase the electrode surface area and facilitate electron transfer. The selection of an appropriate solvent and supporting electrolyte system would also be crucial in optimizing the analytical performance.
Future Perspectives and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Pathways
The synthesis of phenacyl bromides typically involves the α-bromination of the corresponding acetophenone (B1666503). nih.gov The precursor, 3'-Fluoro-5'-iodo-4'-methylacetophenone, can be prepared through various synthetic routes. The subsequent bromination of the α-carbon creates a chiral center, meaning that the standard synthesis yields a racemic mixture of two enantiomers.
Future research is poised to focus on the development of stereoselective synthetic methods to access enantiomerically pure forms of 3-Fluoro-5-iodo-4-methylphenacyl bromide. The biological activity of chiral molecules often resides in a single enantiomer, making enantioselective synthesis a critical goal for pharmaceutical and biochemical applications.
Potential stereoselective strategies could include:
Organocatalysis: Employing chiral amines or phosphoric acids to catalyze the enantioselective α-bromination of the precursor ketone.
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the precursor acetophenone to direct the approach of the brominating agent to one face of the enolate intermediate.
Transition-Metal Catalysis: Utilizing chiral transition-metal complexes to control the stereochemical outcome of the bromination reaction.
The successful development of such pathways would enable detailed investigations into the stereospecific interactions of each enantiomer with biological targets, potentially unlocking new therapeutic or diagnostic applications.
Exploration of Bio-orthogonal Reactions with the Chemical Compound (for research probes)
Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org While the α-bromoketone functional group in this compound is a highly reactive electrophile, its application in this context is more likely to be in targeted covalent labeling rather than in classical bio-orthogonal "click" chemistry.
The phenacyl bromide moiety is an excellent alkylating agent for soft nucleophiles, such as the thiol group of cysteine residues in proteins. This reactivity presents a significant opportunity to use the compound as a research probe in chemoproteomics.
Emerging research could focus on:
Affinity-Based Protein Profiling (ABPP): Using this compound as a probe to identify the protein targets of a drug or to map active sites within a proteome. The compound could be used to covalently label proteins, which can then be identified using mass spectrometry.
Development of Tunable Probes: The reactivity of the phenacyl bromide can be tuned by modifying the electronic properties of the aromatic ring. The existing fluorine atom already influences this reactivity. Future work could create a library of analogs to achieve selective labeling of specific proteins.
Dual-Function Probes: The presence of the iodo group allows for a secondary, orthogonal reaction. For instance, after the compound has been covalently attached to a protein target via the phenacyl bromide group, the iodo-aryl moiety could be used in a subsequent palladium-catalyzed cross-coupling reaction to attach a reporter tag (e.g., a fluorophore or biotin). This would be a form of bio-orthogonal ligation, enabling two-step labeling protocols. nih.gov
| Reactive Group | Potential Biological Nucleophile | Application |
| α-Bromoketone | Cysteine (thiol), Histidine (imidazole) | Covalent labeling of proteins |
| Aryl Iodide | - | Post-labeling modification via cross-coupling |
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
The synthesis of α-bromoketones often involves hazardous reagents like elemental bromine and can be highly exothermic. Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers significant advantages in safety, efficiency, and scalability over traditional batch processing.
Future work should explore the integration of the synthesis of this compound into a flow chemistry setup. The key α-bromination step is particularly well-suited for this technology.
Key Advantages of Flow Synthesis:
Enhanced Safety: Minimizes the amount of hazardous brominating agent present at any given time.
Precise Temperature Control: The high surface-area-to-volume ratio in flow reactors allows for rapid and efficient heat dissipation, preventing runaway reactions and improving product selectivity.
Increased Yield and Purity: Precise control over reaction time, temperature, and stoichiometry can lead to cleaner reactions with fewer byproducts. nih.gov
Automation and High-Throughput Synthesis: Flow reactors can be automated to produce the compound on demand and can be integrated into high-throughput screening platforms for the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies.
This approach would make the compound and its derivatives more accessible for research and development in a cost-effective and safer manner.
Advanced Materials Science Applications (e.g., as monomers, polymer linkers)
The unique trifunctional nature of this compound makes it a highly promising building block for advanced materials. The compound possesses three distinct reactive sites that can be addressed with different chemical transformations, allowing for the construction of complex macromolecular architectures.
Future research in materials science could leverage these reactive sites:
Aryl Iodide for Cross-Coupling: The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows the compound to be used as a monomer for creating conjugated polymers with tailored electronic and optical properties. Such materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
α-Bromoketone for Polymerization or Grafting: The phenacyl bromide group can act as an initiator for certain types of polymerization or be used to graft the molecule onto polymer backbones or surfaces containing nucleophilic groups.
Ketone for Polycondensation: The ketone functionality can participate in condensation reactions to form polymers like polyimines or polyketals.
The combination of these reactive handles allows for the design of complex materials, such as cross-linked polymers or functionalized surfaces. For example, the molecule could be first incorporated into a polymer chain via its aryl iodide group, with the pendant phenacyl bromide groups later used to cross-link the material or attach other functional molecules.
| Functional Group | Potential Reaction | Material Science Application |
| Aryl Iodide | Suzuki, Sonogashira, Heck Coupling | Synthesis of conjugated polymers, functional monomers |
| α-Bromoketone | Nucleophilic Substitution, ATRP Initiation | Polymer grafting, surface modification, cross-linking |
| Ketone | Condensation Reactions | Formation of polyketals, polyimines |
Computational Design of Next-Generation Analogues with Tunable Reactivity
Computational chemistry provides powerful tools for predicting the properties of molecules and guiding the synthesis of new compounds with desired characteristics. nih.govnih.gov For this compound, computational methods can be employed to design next-generation analogs with finely tuned reactivity and functionality.
Future research avenues include:
Tuning Electrophilicity: Using Density Functional Theory (DFT), researchers can calculate the electronic properties of the molecule, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy associated with the C-Br bond. This allows for the in silico prediction of the compound's electrophilicity. By systematically replacing the substituents on the aromatic ring, analogs with either enhanced or attenuated reactivity can be designed for specific applications, such as developing more selective protein probes. nih.gov
Predicting Reaction Outcomes: Computational models can simulate reaction pathways to predict the feasibility and outcome of synthetic transformations, accelerating the discovery of new materials and functional molecules derived from this scaffold.
Structure-Based Design: If a specific biological target is identified, molecular docking studies can be used to design analogs that fit optimally into the binding site. This structure-based design approach can guide the synthesis of more potent and selective inhibitors or probes. nih.gov
By combining computational design with high-throughput synthesis, researchers can rapidly explore the chemical space around the this compound core, accelerating the discovery of novel compounds for a wide range of scientific applications.
Q & A
Q. What synthetic routes are commonly employed for preparing 3-fluoro-5-iodo-4-methylphenacyl bromide, and how can intermediates be characterized?
The synthesis typically involves halogenation and functional group transformations. For example:
- Iodination : Electrophilic iodination of a pre-fluorinated and methyl-substituted aromatic precursor using iodine monochloride (ICl) or similar reagents. Adjust stoichiometry to avoid over-halogenation .
- Bromination : Phenacyl bromide formation via Friedel-Crafts acylation followed by bromination at the α-position. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .
- Intermediate characterization : Use and NMR to confirm regioselectivity of substitutions. Mass spectrometry (MS) with electron ionization (EI) verifies molecular weight, while IR spectroscopy identifies carbonyl (C=O) and C-Br stretches .
Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
- NMR spectroscopy : NMR is critical for confirming fluorine placement, while NMR resolves methyl and aromatic protons. Coupling constants in NMR help identify ortho/meta/para substitutions .
- X-ray crystallography : Resolves stereoelectronic effects of the methyl and halogen groups, though crystal growth may require slow evaporation in dichloromethane/hexane mixtures .
- Purity validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, combined with elemental analysis (C, H, N), ensures ≥95% purity .
Advanced Research Questions
Q. How can researchers mitigate dehalogenation or demethylation side reactions during cross-coupling applications?
- Optimize catalysts : Use palladium-based catalysts (e.g., Pd(PPh)) with bulky ligands (XPhos) to suppress β-hydride elimination. Maintain inert atmospheres to prevent oxidative degradation .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while lower temperatures (0–50°C) reduce unintended C-I or C-Br bond cleavage .
- Monitor kinetics : Employ in situ Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .
Q. What steric and electronic effects arise from the 4-methyl group in nucleophilic substitution reactions?
- Steric hindrance : The methyl group at the 4-position reduces accessibility to the phenacyl bromide’s α-carbon, slowing S2 reactions. Use stronger nucleophiles (e.g., NaN instead of NH) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
- Electronic modulation : The electron-donating methyl group slightly deactivates the aromatic ring, reducing electrophilicity. Compensate with Lewis acids (e.g., BF·EtO) to polarize the C-Br bond .
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Reproducibility checks : Re-synthesize the compound using literature protocols and compare melting points via differential scanning calorimetry (DSC). Variations >5°C suggest impurities or polymorphic forms .
- Data normalization : Cross-reference NMR chemical shifts with internal standards (e.g., TMS) and solvent-specific corrections (e.g., DMSO-d vs. CDCl) .
- Collaborative validation : Share samples with independent labs for parallel analysis using standardized methods (e.g., USP guidelines) .
Q. What stability considerations are critical for long-term storage of this compound?
- Light sensitivity : Store in amber vials at -20°C to prevent photolytic cleavage of C-I bonds. Use desiccants (silica gel) to avoid hydrolysis of the phenacyl bromide group .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C. Avoid prolonged exposure to temperatures >40°C during handling .
- Compatibility : Use glass containers instead of plastics to prevent leaching of additives that may catalyze degradation .
Data Contradiction Analysis
Q. How can conflicting reactivity data in Suzuki-Miyaura couplings be resolved?
- Systematic screening : Vary bases (KCO, CsCO), solvents (toluene, dioxane), and temperatures to identify optimal conditions. Conflicting results often arise from subtle differences in reaction setups .
- Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict activation barriers for C-Br vs. C-I bond cleavage, guiding experimental prioritization .
Q. What analytical strategies differentiate regioisomeric byproducts during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
